molecular formula C17H24N2O2 B4419135 1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4419135
M. Wt: 288.4 g/mol
InChI Key: XNEJQZXDMJDAFV-UHFFFAOYSA-N
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Description

1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a compound known for its local anesthetic properties. It is commonly used in medical settings to provide pain relief during surgical procedures and other medical interventions. This compound is part of the amide group of local anesthetics, which are known for their effectiveness and relatively long duration of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the condensation of N-butylpipecolic acid with 2,6-dimethylaniline. This reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques to meet the demand for medical applications. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets stringent quality standards. Techniques such as high-performance liquid chromatography (HPLC) are used to verify the purity and composition of the compound .

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is widely used in scientific research due to its anesthetic properties. It is utilized in:

Mechanism of Action

The compound exerts its effects by blocking voltage-gated sodium channels in nerve cells. This inhibition prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. The molecular targets include the sodium channels on the neuronal membrane, and the pathways involved are primarily related to the transmission of pain signals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its long duration of action and high potency as a local anesthetic. Its ability to provide prolonged pain relief with minimal side effects makes it a preferred choice in various medical procedures .

Properties

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-4-5-9-19-11-14(10-15(19)20)17(21)18-16-12(2)7-6-8-13(16)3/h6-8,14H,4-5,9-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEJQZXDMJDAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

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